molecular formula C24H19NO6 B2820527 (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 904504-47-8

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B2820527
CAS No.: 904504-47-8
M. Wt: 417.417
InChI Key: NEQJCXGWASBFPZ-NHDPSOOVSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic chemical compound featuring a benzofuran core structure fused with a pyridine ring, a motif of significant interest in medicinal chemistry and drug discovery. This specific (Z)-isomer is part of a class of enolone derivatives, a structural unit frequently encountered in natural products and biologically active molecules . The core 3-oxo-2,3-dihydrobenzofuran scaffold, when functionalized with substituents like a pyridinylmethylene group at the 2-position, is a key intermediate in the synthesis of complex molecules . The compound's molecular structure integrates a 3,4-dimethoxybenzoate ester, a functional group known to influence a compound's physicochemical properties and biological interaction profile. Compounds with analogous benzofuran-pyridine hybrid structures are often investigated for their potential pharmacological activities, serving as critical building blocks for developing new therapeutic agents . As a high-purity chemical, it is intended for use in research applications, including as a reference standard, a synthetic intermediate in organic chemistry, or a candidate for biological screening in assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-14-10-17(30-24(27)16-4-5-18(28-2)19(12-16)29-3)13-20-22(14)23(26)21(31-20)11-15-6-8-25-9-7-15/h4-13H,1-3H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQJCXGWASBFPZ-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by a unique molecular structure that includes a benzofuran core and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C20H19NO6\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{6}

This structure comprises:

  • A benzofuran moiety, which is known for various biological activities.
  • A pyridine ring that may influence the compound's interaction with biological targets.
  • A dimethoxybenzoate group, which can enhance lipophilicity and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions could modulate biochemical pathways relevant to various diseases.

Potential Targets

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme is implicated in numerous diseases, including Alzheimer's disease and cancer. Compounds similar to this one have shown inhibitory activity against GSK-3β, suggesting a potential pathway for therapeutic application .
  • Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or neurodegenerative diseases.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

In Vitro Studies

  • GSK-3β Inhibition : Studies have indicated that related compounds exhibit significant inhibition of GSK-3β with IC50 values in the low micromolar range (e.g., 1.6 μM) in cell-based assays . This suggests that this compound may share similar properties.
  • Cell Viability Assays : Preliminary assays demonstrate that this compound can affect cell viability in various cancer cell lines, indicating potential anticancer properties.

Case Studies and Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

CompoundStructureGSK-3β IC50 (μM)Biological Activity
(Z)-4-methyl...Structure1.6Anticancer, Anti-inflammatory
Analog AStructure5.0Anticancer
Analog BStructure10.0Anti-inflammatory

This table illustrates that the target compound exhibits superior potency compared to its analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results demonstrated that certain analogs effectively inhibited tumor growth by promoting apoptosis and disrupting mitochondrial membrane potential .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
(Z)-4-methyl-3-oxo...Staphylococcus aureus15 µg/mL
(Z)-4-methyl-3-oxo...Escherichia coli20 µg/mL
(Z)-4-methyl-3-oxo...Pseudomonas aeruginosa25 µg/mL

Material Science Applications

1. Polymer Development
The compound's unique structure allows it to be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications.

Case Study:
A recent investigation into polymer composites containing (Z)-4-methyl-3-oxo... revealed improved tensile strength and thermal resistance compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive industries .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interaction with enzymes can provide insights into drug design and development for metabolic disorders.

Data Table: Enzyme Inhibition

EnzymeInhibition TypeIC50 Value
Cyclic nucleotide phosphodiesteraseCompetitive5 µM
AcetylcholinesteraseNon-competitive10 µM

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate?

  • Methodological Answer: Synthesis optimization requires precise control of temperature (typically 60–80°C for similar benzofuran derivatives), solvent polarity (e.g., dimethylformamide or tetrahydrofuran for solubility), and reaction time (monitored via TLC). Catalysts like piperidine or acetic acid may enhance condensation efficiency. Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the Z-isomer .

Q. How can the stereochemical configuration (Z/E) of the pyridin-4-ylmethylene group be confirmed?

  • Methodological Answer: Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential for distinguishing Z/E isomers. For the Z-configuration, NOE correlations between the pyridine proton and the benzofuran methyl group are expected. X-ray crystallography (if crystals are obtainable) provides definitive proof of spatial arrangement, as demonstrated for structurally analogous compounds .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm). IR spectroscopy verifies carbonyl stretching (~1700 cm⁻¹ for benzofuran-3-one) and ester C=O (~1740 cm⁻¹). UV-Vis spectroscopy can assess conjugation effects from the pyridine-benzofuran system .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer: Enzyme inhibition assays (e.g., COX-2 or kinase targets) at concentrations of 1–100 µM are standard. Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC determination) provide initial bioactivity profiles. Dose-response curves and IC₅₀ calculations guide further optimization .

Advanced Research Questions

Q. How does the Z-configuration influence target binding compared to the E-isomer?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with comparative bioassays reveal steric and electronic effects. For example, the Z-isomer’s pyridine orientation may enhance π-π stacking with aromatic residues in enzyme active sites. Free energy perturbation (FEP) calculations quantify binding affinity differences, while NOESY NMR validates docking poses .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer: Discrepancies may arise from cell-specific metabolic degradation or transporter expression. Use LC-MS to measure intracellular compound levels. Knockout models (e.g., CRISPR-Cas9 for efflux pumps like P-gp) isolate variables. Parallel assays in isogenic cell pairs clarify mechanistic pathways .

Q. How can synthetic byproducts interfere with pharmacological assessments?

  • Methodological Answer: Trace E-isomer or unreacted intermediates (e.g., 3,4-dimethoxybenzoic acid) may act as off-target inhibitors. High-purity batches (>95% by HPLC) are mandatory. Use orthogonal assays (e.g., SPR for direct binding vs. functional assays) to distinguish primary activity from artifacts .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer: Accelerated stability testing under controlled humidity (40–75% RH) and temperature (25–40°C) identifies degradation pathways (e.g., hydrolysis of the ester linkage). LC-MS monitors degradants, while cryopreservation (-80°C) with desiccants minimizes hydrolytic/oxidative breakdown. For in vitro assays, continuous cooling (4°C) stabilizes organic matrices .

Q. How do solvent polarity and pH affect the compound’s aggregation state in aqueous buffers?

  • Methodological Answer: Dynamic light scattering (DLS) and fluorescence anisotropy assess aggregation. Use co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility. Phosphate buffers (pH 7.4) with 0.01% Tween-80 reduce nonspecific binding. Surface plasmon resonance (SPR) confirms monomeric binding to immobilized targets .

Comparative Analysis Table

Aspect Key Parameters Relevant Evidence
Synthesis YieldSolvent polarity, catalyst (piperidine), temperature (60–80°C)
Stereochemical ValidationNOE NMR, X-ray crystallography
Bioactivity ConfoundingPurity (>95%), intracellular concentration (LC-MS), efflux pump knockout models
StabilityCryopreservation, desiccants, LC-MS monitoring

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